molecular formula C14H12BF3O3 B13924711 (4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid CAS No. 1311164-08-5

(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid

Cat. No.: B13924711
CAS No.: 1311164-08-5
M. Wt: 296.05 g/mol
InChI Key: JDWJQMAEUAMSFC-UHFFFAOYSA-N
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Description

(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a benzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid primarily involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3-(Trifluoromethyl)benzyl)oxy)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and benzyloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in cross-coupling reactions, making it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWJQMAEUAMSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186125
Record name B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311164-08-5
Record name B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311164-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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